4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine is a chemical compound with the molecular formula C16H25NO4S and a molecular weight of 327.446 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group, an ethoxy group, and a benzenesulfonyl group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine typically involves multiple steps, starting with the preparation of the benzenesulfonyl precursor. The general synthetic route includes:
Preparation of the Benzenesulfonyl Precursor: The benzenesulfonyl precursor is synthesized by reacting tert-butylbenzene with ethoxybenzene under specific conditions to introduce the ethoxy group.
Sulfonylation: The benzenesulfonyl precursor is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Morpholine Substitution: Finally, the sulfonylated intermediate is reacted with morpholine to form the desired product, this compound.
Chemical Reactions Analysis
4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine can be compared with other similar compounds, such as:
4-(5-Tert-butyl-2-methoxybenzenesulfonyl)morpholine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperidine: This compound has a piperidine ring instead of a morpholine ring, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-tert-butyl-2-ethoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-5-21-14-7-6-13(16(2,3)4)12-15(14)22(18,19)17-8-10-20-11-9-17/h6-7,12H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKDNEFJZLRUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.